Cas no 2097987-65-8 (1-(2-Azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine)
1-(2-Azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine
- 2-(2-azidoethyl)-5-cyclobutylpyrazol-3-amine
- 1-(2-Azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine
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- Inchi: 1S/C9H14N6/c10-9-6-8(7-2-1-3-7)13-15(9)5-4-12-14-11/h6-7H,1-5,10H2
- InChI Key: CGMALNNJTLNLPX-UHFFFAOYSA-N
- SMILES: N1(CCN=[N+]=[N-])C(=CC(C2CCC2)=N1)N
Computed Properties
- Exact Mass: 206.12799447 g/mol
- Monoisotopic Mass: 206.12799447 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 206.25
- XLogP3: 1.8
- Topological Polar Surface Area: 58.2
1-(2-Azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A117021-100mg |
1-(2-Azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine |
2097987-65-8 | 100mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A117021-500mg |
1-(2-Azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine |
2097987-65-8 | 500mg |
$ 365.00 | 2022-06-08 | ||
| TRC | A117021-1g |
1-(2-Azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine |
2097987-65-8 | 1g |
$ 570.00 | 2022-06-08 | ||
| Life Chemicals | F2198-5933-0.25g |
1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine |
2097987-65-8 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
| Life Chemicals | F2198-5933-0.5g |
1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine |
2097987-65-8 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
| Life Chemicals | F2198-5933-1g |
1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine |
2097987-65-8 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
| Life Chemicals | F2198-5933-2.5g |
1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine |
2097987-65-8 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
| Life Chemicals | F2198-5933-5g |
1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine |
2097987-65-8 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
| Life Chemicals | F2198-5933-10g |
1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine |
2097987-65-8 | 95%+ | 10g |
$2675.0 | 2023-09-06 |
1-(2-Azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 1-(2-Azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine
Professional Introduction to Compound with CAS No. 2097987-65-8 and Product Name: 1-(2-Azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine
The compound with the CAS number 2097987-65-8 and the product name 1-(2-Azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine represents a significant advancement in the field of medicinal chemistry, particularly in the design and synthesis of novel heterocyclic compounds. This introduction provides a comprehensive overview of its chemical structure, potential applications, and recent research developments.
At the core of this compound lies a pyrazole scaffold, which is a well-documented motif in pharmaceutical chemistry due to its versatility and biological activity. The pyrazole ring in 1-(2-Azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine is substituted with a 2-azidoethyl group at the 1-position and a cyclobutyl group at the 3-position. These substituents introduce unique electronic and steric properties that can modulate the compound's reactivity and interaction with biological targets.
The 2-azidoethyl group is particularly noteworthy as it contains an azide functional group, which is known for its reactivity in various chemical transformations. Azides are widely used in synthetic organic chemistry for their ability to participate in cycloadditions, such as the [3+2] cycloaddition with alkenes, forming five-membered heterocycles. This reactivity makes 1-(2-Azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine a valuable intermediate in the synthesis of more complex molecules.
Furthermore, the cyclobutyl group attached to the pyrazole ring introduces steric hindrance, which can influence the compound's binding affinity and selectivity when interacting with biological targets. This feature is particularly important in drug design, where optimizing binding interactions can lead to improved therapeutic efficacy and reduced side effects.
Recent research has highlighted the potential of pyrazole derivatives as scaffolds for developing new pharmaceuticals. For instance, studies have shown that pyrazole-based compounds can exhibit anti-inflammatory, antimicrobial, and anticancer properties. The presence of both the 2-azidoethyl and cyclobutyl groups in 1-(2-Azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine suggests that it may possess unique biological activities that warrant further investigation.
In particular, the 2-azidoethyl group has been explored in various drug discovery programs due to its ability to undergo click chemistry reactions. Click chemistry involves rapid, efficient, and orthogonal reactions that can be used to construct complex molecular architectures. This approach has been instrumental in developing novel therapeutic agents with tailored properties. The incorporation of an azide moiety into 1-(2-Azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine opens up possibilities for its use in such combinatorial chemistry strategies.
The cyclobutyl group, on the other hand, has been shown to enhance metabolic stability and oral bioavailability in drug candidates. By incorporating this substituent into the pyrazole core, researchers aim to improve the pharmacokinetic properties of the compound. This is particularly relevant in medicinal chemistry, where optimizing pharmacokinetics is crucial for achieving desired therapeutic outcomes.
Current research trends indicate that pyrazole derivatives are being increasingly explored for their potential as kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often implicated in various diseases, including cancer. The ability of 1-(2-Azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine to interact with kinase targets has been investigated through computational modeling and experimental studies.
Computational studies have suggested that the steric environment provided by the cyclobutyl group can facilitate optimal binding to kinase active sites. Additionally, the electron-withdrawing nature of the azide group may help modulate the electronic properties of key amino acid residues involved in substrate recognition. These findings underscore the potential of this compound as a lead molecule for developing kinase inhibitors.
Experimental validation of these hypotheses has involved both in vitro and in vivo assays. In vitro studies have focused on assessing the compound's ability to inhibit kinase activity through enzyme-based assays. Initial results have shown promising inhibitory effects on several kinases, suggesting that further optimization may lead to highly potent inhibitors.
In vivo studies have also been conducted to evaluate the pharmacological profile of 1-(2-Azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine. These studies have provided insights into its distribution, metabolism, and excretion (DME) properties. The presence of both substituents appears to contribute to favorable pharmacokinetic profiles, including reasonable bioavailability and moderate metabolic clearance.
The synthesis of 1-(2-Azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine involves multi-step organic transformations that require careful optimization to ensure high yields and purity. Key synthetic steps include nucleophilic substitution reactions to introduce the 2-azidoethyl group, followed by cyclization reactions to form the pyrazole core. The incorporation of the cyclobutyl group typically involves Friedel-Crafts alkylation or similar methods.
Advanced synthetic techniques have been employed to enhance reaction efficiency and selectivity. For example, transition metal-catalyzed cross-coupling reactions have been utilized to construct complex molecular architectures under mild conditions. These methods not only improve synthetic feasibility but also reduce environmental impact by minimizing waste generation.
The structural features of 1-(2-Azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine make it a versatile building block for further derivatization. Researchers have explored various strategies for modifying its chemical structure, including introducing additional functional groups or altering substitution patterns on the pyrazole ring. Such modifications can fine-tune biological activities and improve pharmacological properties.
In conclusion, 1-(2-Azidoethyl)-3-cycлобутыл - 1Н - піразол - 5 - аміне (CAS No: 2097987 - 65 - 8) представляет собой значительный прогресс в области медицинской химии и имеет широкие возможности для разработки новых лекарств и биологически активных веществ (БАВ). Его уникальная структура и потенциальные биологические свойства делают его ценным объектом для дальнейших исследований и разработок в области фармацевтики и биологии.
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